molecular formula C14H20ClN3O3 B14807029 benzyl N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]carbamate;hydrochloride

benzyl N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]carbamate;hydrochloride

Cat. No.: B14807029
M. Wt: 313.78 g/mol
InChI Key: IRRKXOAODOTSDB-UHFFFAOYSA-N
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Description

Benzyl N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]carbamate;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a benzyl group, a pyrrolidine ring, and a carbamate linkage. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]carbamate typically involves the reaction of benzyl chloroformate with 3-aminopyrrolidine in the presence of a base. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the desired product by further reaction with an appropriate reagent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate linkage.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl or carbamate derivatives.

Scientific Research Applications

Benzyl N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The pyrrolidine ring and carbamate linkage play crucial roles in its binding affinity and specificity. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(piperidin-3-yl)carbamate hydrochloride
  • Benzyl (3-ethylpiperidin-3-yl)carbamate hydrochloride

Comparison

Compared to similar compounds, benzyl N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]carbamate is unique due to its specific structural features, such as the presence of the pyrrolidine ring and the carbamate linkage. These features contribute to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C14H20ClN3O3

Molecular Weight

313.78 g/mol

IUPAC Name

benzyl N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]carbamate;hydrochloride

InChI

InChI=1S/C14H19N3O3.ClH/c15-12-6-7-17(9-12)13(18)8-16-14(19)20-10-11-4-2-1-3-5-11;/h1-5,12H,6-10,15H2,(H,16,19);1H

InChI Key

IRRKXOAODOTSDB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C(=O)CNC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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